N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE
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Overview
Description
N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-(difluoromethylsulfonyl)aniline with 2-fluorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine-1-carbothioamide under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities. The compound’s unique structure allows it to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine-1-carboxamide
- N-[3-(trifluoromethyl)phenyl]-4-(2-chlorophenyl)piperazine-1-carbothioamide
Uniqueness
N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE is unique due to the presence of both difluoromethylsulfonyl and fluorophenyl groups, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S2/c19-15-6-1-2-7-16(15)23-8-10-24(11-9-23)18(27)22-13-4-3-5-14(12-13)28(25,26)17(20)21/h1-7,12,17H,8-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMROMHPEBIAEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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